molecular formula C7H8N2O3 B117535 Methyl 6-amino-3-hydroxypicolinate CAS No. 152824-35-6

Methyl 6-amino-3-hydroxypicolinate

Cat. No.: B117535
CAS No.: 152824-35-6
M. Wt: 168.15 g/mol
InChI Key: OAKTYDYBWNQDSE-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-hydroxypicolinate is a picolinic acid derivative featuring a methyl ester group, an amino substituent at position 6, and a hydroxyl group at position 3 of the pyridine ring. The hydroxyl and amino groups confer polarity and reactivity, making it a candidate for further functionalization in medicinal chemistry or materials science.

Properties

IUPAC Name

methyl 6-amino-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKTYDYBWNQDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarity and Functional Implications

  • highlights compounds with high similarity scores (e.g., 5-Bromo-6-methoxypicolinic acid, 0.93), emphasizing the importance of substituent placement for bioactivity or chemical behavior .
  • The hydroxyl group in this compound may participate in hydrogen bonding, enhancing solubility and interaction with biological targets compared to halogenated analogs.

Research Findings and Practical Considerations

  • Synthetic Utility : Halogenated analogs (Cl, Br) are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), while hydroxylated derivatives may serve as intermediates for further oxidation or conjugation .
  • Safety and Handling : Hydroxyl and methoxy substituents generally pose fewer hazards than halogens, though lab safety protocols (gloves, goggles) remain critical for all compounds .
  • Thermal Stability : Methyl esters (e.g., ) typically exhibit higher volatility and lower melting points compared to free acids, influencing storage and processing conditions.

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